3-(Cyclohexylmethyl)piperidine

Catalog No.
S12210785
CAS No.
M.F
C12H23N
M. Wt
181.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohexylmethyl)piperidine

Product Name

3-(Cyclohexylmethyl)piperidine

IUPAC Name

3-(cyclohexylmethyl)piperidine

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

InChI

InChI=1S/C12H23N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h11-13H,1-10H2

InChI Key

QFJGECJSZDTSPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CCCNC2

3-(Cyclohexylmethyl)piperidine is a piperidine derivative characterized by a cyclohexylmethyl group attached to the nitrogen atom of the piperidine ring. This compound features a six-membered ring structure with five methylene bridges and one nitrogen atom, making it part of a larger class of compounds known for their diverse biological activities. The molecular formula for 3-(Cyclohexylmethyl)piperidine is C${13}$H${23}$N, and it is often studied for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Typical of piperidine derivatives, including:

  • Oxidation: The compound can be oxidized to yield various products, such as ketones or aldehydes, depending on the reaction conditions.
  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Formation of Enamines: Similar to other piperidine derivatives, it can form enamines when reacted with carbonyl compounds, facilitating further transformations .

Research indicates that 3-(Cyclohexylmethyl)piperidine exhibits significant biological activity. It has been associated with:

  • Antidepressant Effects: Some studies suggest that derivatives of piperidine can influence neurotransmitter systems, particularly serotonin and norepinephrine, potentially leading to antidepressant properties.
  • Analgesic Properties: Certain piperidine derivatives have shown promise as analgesics in preclinical studies.
  • Antimicrobial Activity: Compounds with similar structures have been investigated for their ability to inhibit bacterial growth .

Several methods exist for synthesizing 3-(Cyclohexylmethyl)piperidine:

  • Alkylation of Piperidine: This involves the reaction of piperidine with cyclohexylmethyl bromide or chloride in the presence of a base like potassium carbonate.
  • Reduction Reactions: Starting from corresponding ketones or imines, reduction processes can yield the desired piperidine derivative.
  • Cyclization Reactions: Utilizing appropriate precursors that allow for cyclization can also lead to the formation of this compound .

3-(Cyclohexylmethyl)piperidine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting central nervous system disorders.
  • Organic Synthesis: Its unique structure makes it valuable in creating more complex molecules through various organic reactions.
  • Chemical Research: It is used in studies exploring the reactivity and properties of piperidine derivatives .

Interaction studies involving 3-(Cyclohexylmethyl)piperidine focus on its binding affinity and activity against specific biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with receptor sites.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated tissues.
  • Pharmacokinetic Studies: To understand absorption, distribution, metabolism, and excretion profiles .

Similar Compounds

Several compounds share structural similarities with 3-(Cyclohexylmethyl)piperidine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-MethylpiperidinePiperidine derivativeMethyl group enhances lipophilicity
4-(Cyclohexyl)piperidinePiperidine derivativeCyclohexyl group at position four affects activity
3-(Phenyl)piperidinePiperidine derivativeAromatic substitution influences pharmacological properties
N-Boc-piperazinePiperazine derivativeProtecting group enhances stability during synthesis

3-(Cyclohexylmethyl)piperidine stands out due to its specific cyclohexylmethyl substitution, which may impart unique pharmacological properties compared to other piperidine derivatives.

Historical Context of Piperidine Alkylation Strategies

Early synthetic routes to 3-alkylpiperidines relied on stepwise functionalization of the piperidine ring. A seminal approach involved converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to generate Δ¹-piperideine [1]. The resulting enamide anion, formed via treatment with ethylmagnesium bromide or lithium diisopropylamide, underwent alkylation with electrophiles such as alkyl halides [1]. For example, 3-allylpiperidine was synthesized by reacting the enamide anion with allyl bromide, achieving regioselectivity at the 3-position [1]. However, these methods suffered from limited substrate scope, moderate yields (50–70%), and minimal stereocontrol, necessitating subsequent reductions or lithiations to access desired products [1].

The introduction of bulky substituents like cyclohexylmethyl posed additional challenges due to steric hindrance, often leading to incomplete conversions or side reactions. Early efforts to address this included optimizing base strength and reaction temperatures, but enantioselectivity remained elusive without chiral auxiliaries or resolution techniques [2].

Modern Catalytic Asymmetric Approaches

Rhodium-Catalyzed Reductive Heck Reactions

Rhodium-catalyzed asymmetric reductive Heck reactions have emerged as a transformative strategy for constructing 3-substituted piperidines. In this method, pyridine derivatives are partially reduced to dihydropyridines, which undergo carbometalation with aryl or vinyl boronic acids in the presence of a chiral rhodium catalyst [4]. For instance, phenyl pyridine-1(2H)-carboxylate reacts with cyclohexylmethyl boronic acid under Rh catalysis, yielding 3-(cyclohexylmethyl)tetrahydropyridine with >95% ee [4]. Subsequent hydrogenation using palladium on carbon or Wilkinson’s catalyst furnishes the saturated piperidine derivative [4].

Key advantages of this approach include:

  • Broad functional group tolerance: Electron-withdrawing and donating groups on boronic acids are compatible [4].
  • Gram-scale feasibility: A 5 mmol reaction produces 1.10 g of product (81% yield, 96% ee) [4].
  • Modularity: The method enables access to trisubstituted piperidines via post-functionalization, such as bromination or methanolysis [4].

Enantioselective Boronic Acid Cross-Coupling

Complementary to reductive Heck reactions, asymmetric Suzuki-Miyaura couplings between racemic allyl halides and sp²-hybridized boronic acids offer a versatile route to chiral piperidines [4]. Cyclohexylmethyl boronic acid derivatives couple with dihydropyridine precursors under Rh catalysis, achieving high enantioselectivity (typically >95% ee) [4]. This method has been applied to synthesize intermediates for pharmaceuticals like (−)-Preclamol and Niraparib, underscoring its industrial relevance [4].

Table 1: Comparative Analysis of Catalytic Methods for 3-(Cyclohexylmethyl)piperidine Synthesis

MethodCatalyst SystemYield (%)ee (%)Scale Demonstrated
Reductive Heck ReactionRh/(R)-BINAP81965 mmol
Suzuki-Miyaura CouplingRh/(S)-Segphos86951 mmol
Classical AlkylationEthylmagnesium Bromide65N/A10 g

Optimization of Cyclohexylmethyl Group Introduction

Introducing the cyclohexylmethyl group at the 3-position requires meticulous optimization of steric and electronic parameters. Computational studies suggest that the cyclohexyl moiety’s chair conformation minimizes torsional strain during carbometalation, favoring axial attack on the dihydropyridine ring [4]. Experimental strategies include:

  • Ligand screening: Chiral bisphosphine ligands like BINAP and Segphos enhance enantioselectivity by stabilizing transition states through π-π interactions [4].
  • Solvent effects: Tetrahydrofuran improves stereoselectivity compared to dichloromethane, likely due to better coordination with the Rh center [4].
  • Temperature control: Reactions conducted at −20°C mitigate epimerization, preserving ee values >90% [4].

Scalability Challenges in Multistep Syntheses

Scalability remains a critical hurdle, particularly in reactions requiring air-sensitive catalysts or cryogenic conditions. For example, the Rh-catalyzed reductive Heck reaction’s dependence on anhydrous solvents and inert atmospheres complicates large-scale production [4]. Additionally, multi-step sequences—such as partial reduction, carbometalation, and hydrogenation—accumulate yield losses, with overall efficiencies rarely exceeding 60–70% [4].

Key bottlenecks include:

  • Catalyst cost: Rhodium complexes are prohibitively expensive for industrial-scale applications.
  • Purification complexity: Chromatographic separation of diastereomers in trisubstituted piperidines reduces throughput [4].
  • Functional group incompatibility: Sensitive moieties like allyl ethers require protective group strategies, elongating synthetic routes [2].

Thermodynamic Stability under Varied Conditions

The cyclohexylmethyl substituent raises both the melting and boiling transition points of the piperidine framework. Experimental and vendor-verified data place the normal-pressure melting range near forty degrees Celsius, whereas the parent heterocycle crystallises only below minus seven degrees Celsius [1] [2]. A reduced-pressure (two torr) distillation furnishes a boiling interval of eighty-eight to ninety-four degrees Celsius; when corrected to atmospheric pressure, this corresponds to approximately two-hundred-sixty-four degrees Celsius, which is consistent with predictive thermodynamic calculations [3] [2]. These higher transition temperatures reflect suppression of ring and side-chain torsional motion by the bulky cyclohexyl group, as confirmed by calorimetric modelling that assigns a molar polarizability of twenty-two point five cubic ångströms to the molecule [2]. No phase-change–induced decomposition is reported within the quoted range, indicating that the compound is thermodynamically robust under standard laboratory handling.

ParameterReported valueMethod / pressureSource
Melting point33–35 °C (pred.), 40.4 °C (exp.)Atmospheric [3] [2]
Boiling point88–94 °C2 torr [3]
Boiling point (converted)≈ 264 °C760 torr [2]
Flash point114 °CClosed cup [2]
Molar polarizability22.5 ųComputed [2]

Partition Coefficient and Solvation Effects

Computational octanol-to-water partitioning assigns a logarithmic coefficient (log P) of three point six to 3-(Cyclohexylmethyl)piperidine [4]. This value is almost three log units larger than that of unsubstituted piperidine (zero point six one) [1], demonstrating the dominant hydrophobic influence of the cyclohexylmethyl chain. The increase translates into a one-thousand-fold preference for non-polar media and forecasts limited intrinsic aqueous solubility. Henry-law estimates (two × 10⁻⁵ atm m³ mol⁻¹) nevertheless remain within the range observed for secondary amines of comparable size, indicating that volatilisation from water is thermodynamically disfavoured [2]. Implicit-solvent simulations further predict an enthalpy of hydration of approximately minus thirty-five kilojoules per mole, in line with values reported for other secondary alkyl piperidines, confirming that the single proton-accepting nitrogen can still form a moderately strong solvent network despite the hydrophobic perimeter.

Descriptor3-(Cyclohexylmethyl)piperidinePiperidine (parent)
Logarithm of partition coefficient (octanol/water)3.6 [4]0.61 [1]
Topological polar surface area12 Ų [4]12 Ų [1]
Hydrogen-bond donors / acceptors1 / 1 [4]1 / 1 [1]
Henry constant (298 K)2 × 10⁻⁵ atm m³ mol⁻¹ [2]5 × 10⁻⁵ atm m³ mol⁻¹ [1]

Hydrogen-Bonding Capacity and Polar Surface Area

The molecule presents one basic secondary amine that serves simultaneously as a single hydrogen-bond donor and acceptor, giving a minimal polar surface area of twelve square ångströms [4]. Potentiometric and in silico predictions converge on an aqueous pKₐ of ten point five eight, a value typical for alicyclic secondary amines [3]. Under physiological pH, therefore, the equilibrium favours the protonated cation, yet the small polar envelope allows the uncharged fraction to permeate lipid bilayers efficiently. The combination of moderate basicity and low polar surface area also rationalises the compound’s pronounced chromatographic retention and assists in predicting its distribution in biological and environmental compartments.

Rotational Energy Barriers of Substituents

Dynamic nuclear-magnetic-resonance studies on closely related 1-cyclohexylpiperidines reveal a single-bond rotational barrier of fifty to sixty kilojoules per mole about the nitrogen–alkyl pivot, generated chiefly by 1,5-steric interactions between the cyclohexyl ring and the piperidine framework [5]. Comparable investigations on heavily substituted tetramethylpiperidines give barriers from forty-two to seventy kilojoules per mole, confirming that exocyclic rotation is rate-limiting whenever bulkier groups occupy the nitrogen locus [6]. Computational potential-energy scans of aryl-substituted piperidinones show that nitrogen inversion and chair–chair ring flipping proceed over far lower saddles (one point five to three point two kilocalories per mole) and thus equilibrate rapidly at ambient temperature [7]. Collectively, these observations indicate that 3-(Cyclohexylmethyl)piperidine exists as a conformational ensemble in which the six-membered ring and the nitrogen centre interconvert freely, whereas hindered rotation of the cyclohexylmethyl bond locks the side-chain orientation on the nuclear-magnetic-resonance time scale.

Rotational processReported barrier (kJ mol⁻¹)Reference compoundSource
Nitrogen–cyclohexylmethyl bond rotation50–601-Cyclohexylpiperidine [5]
Nitrogen–alkyl rotation (tert-butyl derivatives)42–702,2,6,6-Tetramethylpiperidines [6]
Nitrogen pyramidal inversion6–131-Phenylpiperidin-4-one [7]
Ring chair–chair inversion (piperidine core)8–12Substituted piperidines [8] [9]

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

181.183049738 g/mol

Monoisotopic Mass

181.183049738 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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